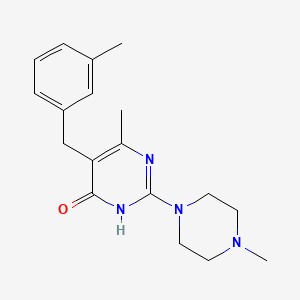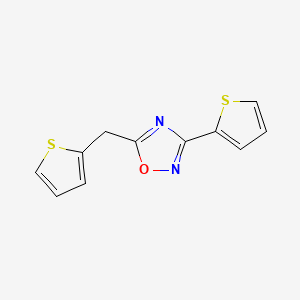
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively.
Mécanisme D'action
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. Activation of the CB1 receptor by 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Activation of the CB2 receptor by 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC) signaling pathways. The activation of these signaling pathways by 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been extensively studied in vitro and in vivo. In vitro studies have shown that 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has potent agonist activity at the CB1 and CB2 receptors, with an affinity that is several orders of magnitude higher than that of THC, the primary psychoactive component of cannabis. In vivo studies have shown that 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone produces a range of physiological effects, including analgesia, hypothermia, and sedation. 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to modulate the immune response and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. One of the advantages of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is its high potency and selectivity for the CB1 and CB2 receptors, which allows for the precise modulation of these receptors in vitro and in vivo. Another advantage of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential for abuse and the lack of information on its long-term effects on human health. Additionally, the high potency of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone may pose challenges in accurately dosing the compound in animal models.
Orientations Futures
There are several future directions for the study of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One direction is the further investigation of its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. Another direction is the development of novel synthetic cannabinoids that have improved selectivity and potency for the CB1 and CB2 receptors. Additionally, the study of the long-term effects of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone on human health is an important area of future research. Finally, the development of new methods for accurately dosing 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in animal models is an important direction for improving the accuracy of preclinical studies.
Méthodes De Synthèse
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is synthesized through a multi-step process that involves the reaction of 5-fluoro-ADB with 3-methylbenzyl chloride and 4-methylpiperazine. The resulting product is then treated with sodium hydroxide and acetic acid to obtain 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. The synthesis method of 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, 6-methyl-5-(3-methylbenzyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-5-4-6-15(11-13)12-16-14(2)19-18(20-17(16)23)22-9-7-21(3)8-10-22/h4-6,11H,7-10,12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJNYSZFSQBULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)
![3-ethyl-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6040478.png)
![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)
![N-benzyl-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide](/img/structure/B6040488.png)
![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6040495.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6040497.png)
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6040498.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide](/img/structure/B6040503.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide](/img/structure/B6040507.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6040518.png)
